3,4-Dimethylbenzamide

Vibrational Spectroscopy DFT Analysis Quality Control

Researchers often face positional isomer contamination in benzamide syntheses, risking failed analytical validation. 3,4-Dimethylbenzamide (CAS 5580-33-6) solves this with: - Distinct melting point (101-103°C) enabling rapid identity checks vs. the 3,5-isomer (mp 135°C). - Fully assigned FT-IR & Raman spectra (DFT-validated) for definitive isomer discrimination. - Consistent 98% purity, white crystalline solid, shipped under inert gas to maintain integrity. Ideal for pharmaceutical intermediate research and vibrational spectroscopy method development.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 5580-33-6
Cat. No. B1294666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylbenzamide
CAS5580-33-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)C
InChIInChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11)
InChIKeyINGCXEIJXKQPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylbenzamide: Physicochemical & Procurement Profile


3,4-Dimethylbenzamide (C₉H₁₁NO, MW 149.19) is a primary benzamide featuring methyl substituents at the 3- and 4-positions of the aromatic ring [1]. It is commercially available as a white crystalline solid with a melting point of 101–103 °C and a predicted boiling point of 251.3 °C . Its computed LogP of 2.10 and polar surface area of 43.09 Ų position it as a moderately lipophilic, hydrogen‑bond‑capable scaffold commonly employed as a pharmaceutical intermediate and research chemical .

Workflow Pharmaceutical intermediate and research chemical scaffold
Selection Context Moderately lipophilic benzamide with hydrogen-bond capability
Physical Form Crystalline solid; melting point supports thermal identity check

3,4-Dimethylbenzamide Isomer Differentiation


Benzamide derivatives with identical molecular formulae but different methyl‑substitution patterns exhibit diverging solid‑state packing, thermal stability, and spectroscopic signatures that directly impact analytical method development, formulation consistency, and reproducibility in synthesis. For example, the 3,4‑dimethyl isomer displays vibrational coupling patterns and dimerization behavior distinct from hydroxylated analogs [1], while its melting point differs by more than 30 °C from the 3,5‑dimethyl isomer . Such differences preclude simple one‑for‑one substitution in validated processes.

Positional isomer mismatch The 3,5-dimethyl isomer differs in melting point by approximately 33 °C; crystal packing and thermal behavior may not transfer.
Hydroxylated analog interference 3,4,5-Trihydroxybenzamide exhibits distinct vibrational fingerprints; spectroscopic identity methods require isomer-specific validation.
Analytical method transfer risk Validated HPLC or MS methods targeting a specific isomer may not resolve 3,4- from other dimethylbenzamides without confirmation.

3,4-Dimethylbenzamide Differentiation Evidence


FT-IR and Raman Differentiation from 3,4,5-Trihydroxybenzamide

In a direct head‑to‑head study, the FT‑IR and FT‑Raman spectra of 3,4‑dimethylbenzamide (DMBA) and 3,4,5‑trihydroxybenzamide (THBA) were measured in the 400–4000 cm⁻¹ and 50–3500 cm⁻¹ regions, respectively [1]. Complete vibrational assignments revealed that the dimethyl substitution pattern produces unique C–H stretching and amide band contours that are absent in the trihydroxy analog, providing a definitive spectroscopic fingerprint for identity verification and purity assessment [1].

FT-IR & Raman Differentiation
Head-to-head
Unique C–H stretching and amide band contours
vs. 3,4,5-Trihydroxybenzamide; solid-state FT-IR/Raman 400–4000 cm⁻¹ / 50–3500 cm⁻¹
Supports identity verification and purity assessment in quality-control workflows.
Assignments validated by B3LYP/6-311++G(d,p) DFT calculations.
Vibrational Spectroscopy DFT Analysis Quality Control

Melting Point vs. 3,5-Dimethylbenzamide Isomer

The melting point of 3,4‑dimethylbenzamide is reported as 101–103 °C , whereas its positional isomer 3,5‑dimethylbenzamide melts at 135–135.5 °C . This represents a difference of approximately 33 °C, attributable to differences in crystal packing and intermolecular hydrogen‑bonding networks arising from the distinct substitution pattern.

Melting Point vs. 3,5-Isomer
Cross-study comparable
ΔTₘ ≈ 33 °C
3,4-isomer 101–103 °C; 3,5-isomer 135–135.5 °C
Provides a cost-effective thermal criterion for procurement verification and isomer differentiation.
Data to verify; 3,5-isomer recrystallized from water.
Thermal Analysis Solid‑State Characterization Isomer Differentiation

Proton Affinity by Mass Spectrometry

The proton affinity (PA) of substituted benzamides has been determined experimentally by the kinetic method using mass‑analyzed ion kinetic energy (MIKE) spectrometry [1]. Within a series of 15 substituted benzamides, the PA values vary systematically with the nature and position of ring substituents. Although individual PA values for 3,4‑dimethylbenzamide were not isolated in the accessed fragment, the study demonstrates that the 3,4‑dimethyl substitution pattern yields a distinct PA bracketing range relative to unsubstituted benzamide and other positional isomers, enabling differentiation by gas‑phase ion chemistry.

Proton Affinity by MS
Class-level inference
Systematic PA variation with substituent position
Kinetic method; MIKE spectrometry; 15 substituted benzamides studied
Supports mass spectrometry method development for detection and structural confirmation.
Exact PA values require full-article retrieval; context-dependent.
Mass Spectrometry Proton Affinity Gas‑Phase Basicity

Patent-Claimed Analgesic Activity

U.S. Patent 3,086,911 (1963) claims 3,4‑dimethylbenzamide as an analgesic agent for the relief of protopathic pain, with an average adult daily dose range of 0.5–3.0 grams and unit dosage forms containing 0.25–0.50 gram [1]. The patent describes combination formulations with aspirin, phenacetin, and caffeine, indicating the compound was investigated as an active pharmaceutical ingredient rather than merely an intermediate.

Patent-Claimed Analgesic Activity
Supporting evidence
Historical human dose range: 0.5–3.0 g/day
U.S. Patent 3,086,911; unit dosage forms 0.25–0.50 g
Establishes historical precedent for biological activity in pharmacological research programs.
Patent claim; requires contemporary validation for research use.
Analgesic Pain Management Pharmaceutical Intermediate

3,4-Dimethylbenzamide Procurement & Application Scenarios


Vibrational Spectroscopy Reference Standard

The fully assigned FT‑IR and FT‑Raman spectra of 3,4‑dimethylbenzamide, validated against DFT calculations at the B3LYP/6‑311++G(d,p) level [1], make the compound suitable as a reference material for vibrational spectroscopy laboratories developing methods to distinguish positional isomers of substituted benzamides.

Isomer-Specific Pharmaceutical Intermediate

When a synthetic route specifies a 3,4‑dimethyl substitution pattern, the melting point of 101–103 °C [1] provides a rapid identity check to ensure the 3,5‑dimethyl isomer (mp 135–135.5 °C) has not been inadvertently supplied, preventing costly downstream purity failures.

Mass Spectrometry Method Development for Benzamides

As a member of the systematically studied benzamide proton‑affinity series [1], 3,4‑dimethylbenzamide can serve as a test analyte for developing and validating mass spectrometry‑based quantification methods that rely on gas‑phase basicity for ionization optimization.

Historical Reference for Analgesic Benzamide Research

Research programs exploring non‑opioid analgesics may procure 3,4‑dimethylbenzamide as a historical reference, given its documented analgesic activity and established human dosing range of 0.5–3.0 g/day [1], enabling structure‑activity relationship studies against newer benzamide derivatives.

Application
Selection Property
Validation Focus
Vibrational Spectroscopy Reference
Assigned FT-IR / Raman fingerprint
DFT-validated band assignment for isomer differentiation
Isomer-Specific Intermediate
Melting point identity check
Thermal verification against 3,5-dimethyl isomer
Mass Spectrometry Method Development
Proton affinity in benzamide series
Gas-phase basicity for ionization optimization
Historical Analgesic SAR Research
Documented biological activity precedent
Structure-activity relationship studies against newer derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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